

certificate of analysis for Carboplatin-d4 reference material

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Compound of Interest

Compound Name: Carboplatin-d4

Cat. No.: B13842119

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A Comparative Guide to Carboplatin-d4 Reference Material

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Carboplatin-d4** reference material with its non-deuterated counterpart, Carboplatin. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reference standard for their specific analytical needs. This document outlines key quality attributes, provides supporting experimental data, and details the analytical methodologies used for characterization.

Introduction to Carboplatin and its Deuterated Analog

Carboplatin is a platinum-based chemotherapy drug used in the treatment of various cancers. As a critical component in pharmaceutical analysis, a well-characterized reference standard is essential for accurate quantification and quality control. **Carboplatin-d4**, a deuterated version of Carboplatin, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its similar chemical and physical properties to the non-deuterated drug, but with a distinct mass.

Comparison of Key Quality Attributes

The selection of a suitable reference standard is paramount for the accuracy and reliability of analytical data. Below is a comparative summary of the typical specifications for **Carboplatin-d4** and standard Carboplatin reference materials from various pharmacopeias (United States Pharmacopeia - USP, British Pharmacopoeia - BP).

Parameter	Carboplatin-d4 Reference Material	Carboplatin Reference Material (USP/BP)
Chemical Formula	C ₆ H ₈ D ₄ N ₂ O ₄ Pt	C ₆ H ₁₂ N ₂ O ₄ Pt
Molecular Weight	375.27 g/mol	371.25 g/mol
Purity (by HPLC)	Typically >95% - 99.0% [1] [2]	98.0% - 102.0% (USP), ~99.8% (BP)
Isotopic Purity	Information not publicly available in detail, but expected to be high for reliable use as an internal standard.	Not Applicable
Identification	Conforms to the structure by ¹ H NMR, Mass Spectrometry	Conforms to the structure by IR, HPLC
Impurities	Profile and limits not consistently published; specific to manufacturer.	Specified in pharmacopeial monographs.

Experimental Data and Protocols

The characterization of reference standards involves a suite of analytical techniques to confirm identity, purity, and other critical parameters. Below are outlines of the typical experimental protocols employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of both Carboplatin and **Carboplatin-d4**.

- Method: A reversed-phase HPLC method is commonly used.
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A mixture of water and an organic solvent like acetonitrile.
- Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
- Quantification: The purity is determined by comparing the area of the main peak to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is crucial for confirming the molecular weight of **Carboplatin-d4** and assessing its isotopic enrichment.

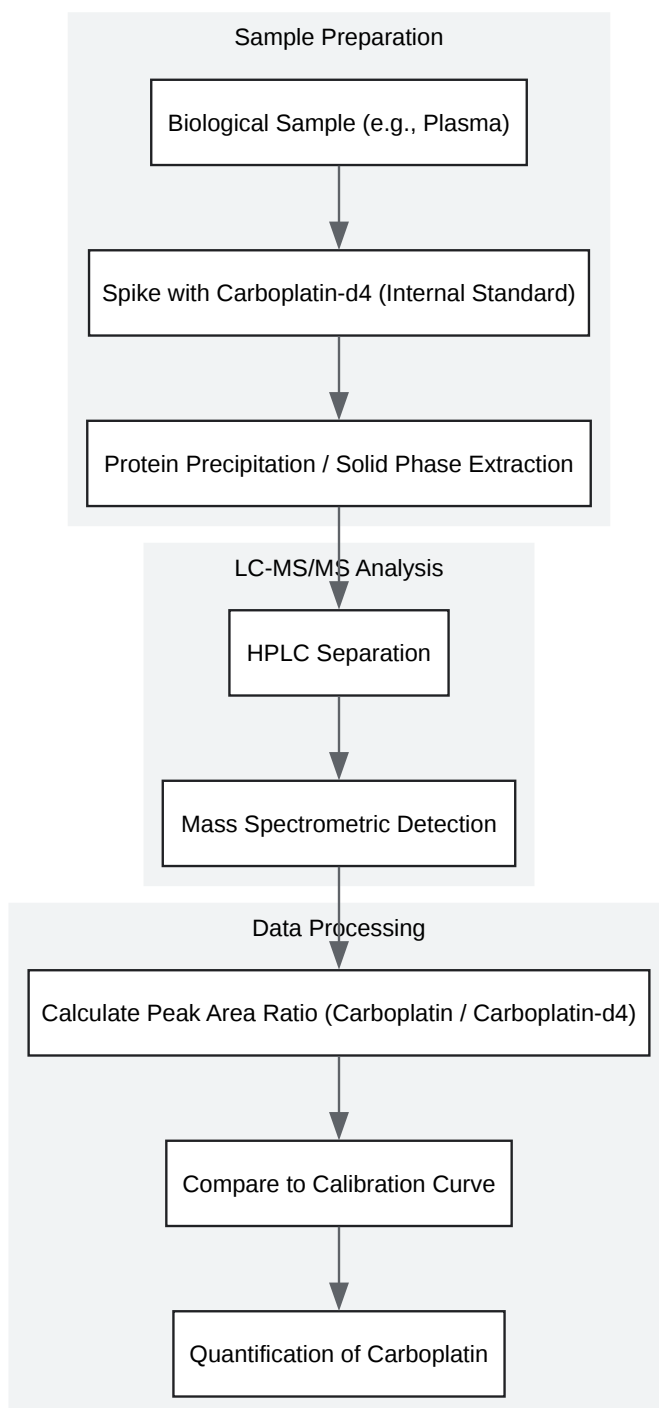
- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and the incorporation of deuterium atoms.
- Isotopic Purity: The relative intensities of the isotopic peaks are analyzed to determine the percentage of the deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of the reference material. For **Carboplatin-d4**, the absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.

Application of Carboplatin-d4 in Bioanalytical Methods

Carboplatin-d4 is predominantly used as an internal standard in the quantification of Carboplatin in biological matrices such as plasma and tissue. The following workflow illustrates its application in a typical LC-MS/MS bioanalytical assay.

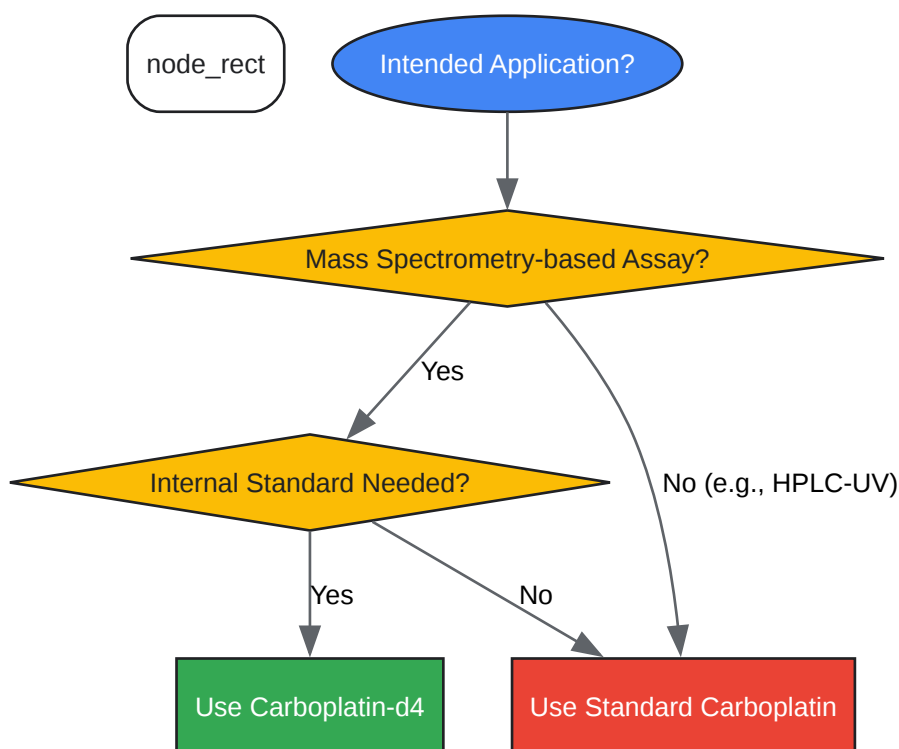


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Caption: Bioanalytical workflow using **Carboplatin-d4** as an internal standard.

Logical Framework for Reference Standard Selection

The choice between **Carboplatin-d4** and a standard Carboplatin reference material depends on the intended application. The following diagram provides a logical framework to guide this decision.



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Caption: Decision tree for selecting the appropriate Carboplatin reference standard.

Conclusion

The selection of an appropriate reference material is a critical step in ensuring the quality and accuracy of analytical results in pharmaceutical development and research. **Carboplatin-d4** offers significant advantages as an internal standard in mass spectrometry-based assays due to its high isotopic purity and similar physicochemical properties to the parent drug. For other applications, such as standard HPLC-UV analysis, a well-characterized non-deuterated Carboplatin reference standard from a reputable pharmacopeia is the appropriate choice.

Researchers should always refer to the Certificate of Analysis provided by the supplier for detailed information on the specific lot of reference material being used.

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References

- 1. Carboplatin-d4 | CAS | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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